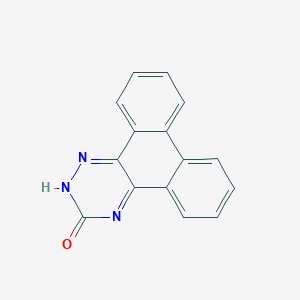![molecular formula C14H13FN2O B2948007 4-amino-N-[(2-fluorophenyl)methyl]benzamide CAS No. 362520-32-9](/img/structure/B2948007.png)
4-amino-N-[(2-fluorophenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]benzamide typically involves several steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The process includes:
Oxidation: Using potassium permanganate to oxidize the starting material.
Chlorination: Thionyl chloride is used for chlorination.
Amination: Methylamine is used for amination.
Reduction: Palladium on carbon (Pd/C) is used for hydrogenation reduction.
化学反応の分析
4-amino-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using Pd/C is a common method.
Substitution: Electrophilic substitution reactions can occur due to the presence of the aromatic ring.
Common reagents used in these reactions include potassium permanganate, thionyl chloride, methylamine, and Pd/C. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-amino-N-[(2-fluorophenyl)methyl]benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in proteomics studies.
Drug Development: It acts as a key intermediate in the synthesis of novel antiandrogen drugs for treating advanced prostate cancer.
Biological Evaluation: It is used in the design and synthesis of novel compounds for biological evaluation, such as androgen receptor antagonists and c-Met kinase inhibitors.
作用機序
The mechanism of action of 4-amino-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in the context of antiandrogen drugs, it acts as an antagonist to androgen receptors, thereby inhibiting their activity. This inhibition can lead to the suppression of androgen-dependent cellular processes, which is beneficial in treating conditions like advanced prostate cancer .
類似化合物との比較
4-amino-N-[(2-fluorophenyl)methyl]benzamide can be compared with similar compounds such as:
4-amino-2-fluoro-N-methylbenzamide: This compound is also used in the synthesis of antiandrogen drugs and has similar applications in biological evaluation.
4-amino-N-[(4-fluorophenyl)methyl]benzamide: Another similar compound with applications in proteomics research.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets effectively, making it a valuable compound in scientific research and drug development.
特性
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAAQZGDDXCWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
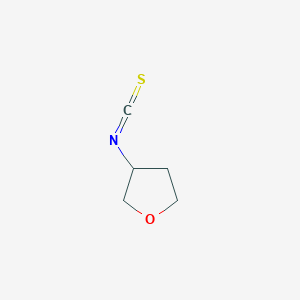
![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)
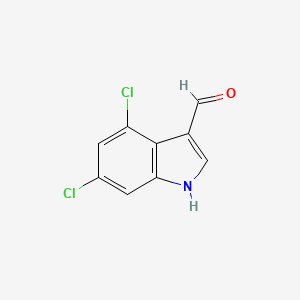
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2947927.png)
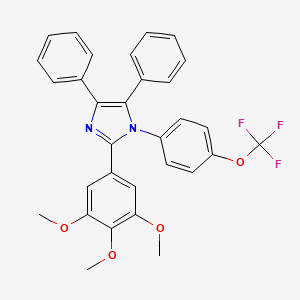
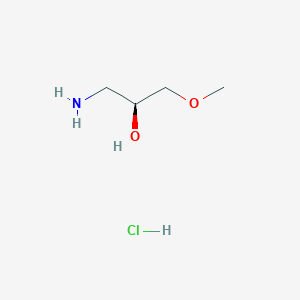
![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

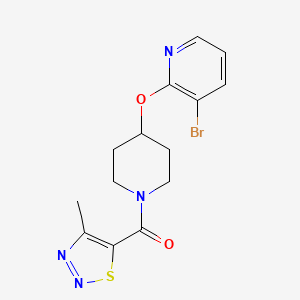
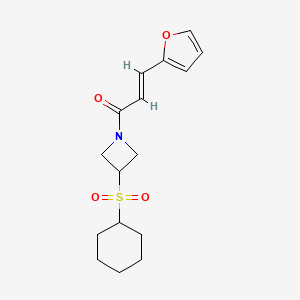
![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)

